6-(Azidomethyl)bicyclo[3.1.0]hexane
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(azidomethyl)bicyclo[3.1.0]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-10-9-4-7-5-2-1-3-6(5)7/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYWWSWJLNWMDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C2CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of 6 Azidomethyl Bicyclo 3.1.0 Hexane
Transformations Involving the Azido (B1232118) Group
The azido group in 6-(azidomethyl)bicyclo[3.1.0]hexane is a key functional handle, enabling a variety of chemical modifications. Its reactivity is primarily characterized by cycloaddition reactions, reductions, and its potential role in nucleophilic substitutions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out as a robust and highly efficient method for the synthesis of 1,2,3-triazoles from azides and terminal alkynes. peerj.combeilstein-journals.orgnih.gov This reaction, a cornerstone of "click chemistry," is prized for its reliability, stereoselectivity, and compatibility with a wide array of functional groups. nih.govmdpi.comjenabioscience.com In the context of this compound, the azido group readily participates in CuAAC reactions.
Research has demonstrated the successful Huisgen cycloaddition of a protected bicyclo[3.1.0]hexane azide (B81097) with various alkynes to furnish the corresponding 1,2,3-triazole nucleosides. nih.govsemanticscholar.org Specifically, an azide intermediate on a bicyclo[3.1.0]hexane scaffold was reacted with a range of alkynes, including those with neutral, basic, or acidic functional groups, to yield the desired triazole products. nih.gov This transformation highlights the utility of the azidomethyl group on the bicyclo[3.1.0]hexane core as a versatile building block for creating more complex molecular architectures. nih.govsemanticscholar.org The reaction proceeds under mild conditions and is generally high-yielding. peerj.comnih.gov
Reduction Reactions to Amine Derivatives
The azido group is readily reduced to a primary amine, a transformation of significant synthetic value. Common methods for this reduction include catalytic hydrogenation or the use of other reducing agents. For instance, the reduction of an azide functional group on a bicyclo[3.1.0]hexane system has been effectively achieved using palladium on carbon (Pd/C) with hydrogen gas (H₂). nih.govsemanticscholar.orgmdpi.com This reaction converts the azidomethyl group into a methanamine group, providing access to the corresponding amine derivative, (bicyclo[3.1.0]hexan-6-yl)methanamine. enaminestore.com
This transformation is crucial as the resulting amine can be further functionalized. For example, the amine obtained from the reduction of the bicyclo[3.1.0]hexane azide has been used in subsequent reactions, such as with squaric acid dimethyl ester or ethyl 2-(chlorosulfonyl)acetate, to create more complex derivatives. nih.govsemanticscholar.orgmdpi.com
Nucleophilic Substitution Reactions
The azidomethyl group, while not a conventional leaving group, is introduced via nucleophilic substitution of a better leaving group, such as a tosylate. The synthesis of this compound often proceeds from the corresponding alcohol, (bicyclo[3.1.0]hexan-6-yl)methanol. spectrabase.comdocumentsdelivered.com This alcohol can be converted to a tosylate, which is then displaced by an azide nucleophile (e.g., sodium azide) to form the target molecule. nih.govsemanticscholar.org This synthetic route underscores the principle that a good leaving group is essential for the introduction of the azide.
While direct nucleophilic substitution where the azidomethyl group itself acts as the leaving group is not commonly reported for this specific compound, the stability of the N₂ molecule makes the azide group a potential leaving group under certain conditions, particularly thermal or photochemical activation. However, in the context of typical ground-state nucleophilic substitution reactions, the azidomethyl group is generally not considered a facile leaving group.
Reactivity of the Bicyclo[3.1.0]hexane Core
The bicyclo[3.1.0]hexane framework is characterized by significant ring strain, which dictates its reactivity, particularly in ring-opening and rearrangement reactions. d-nb.inforsc.orgnih.gov
Ring-Opening Reactions and Rearrangements
The strained nature of the bicyclo[3.1.0]hexane system makes it susceptible to ring-opening reactions, which can be initiated by various stimuli, including acids or through the formation of reactive intermediates. d-nb.infonih.govresearchgate.net
A key aspect of the reactivity of the bicyclo[3.1.0]hexane core is demonstrated in the ring-opening reactions of related bicyclic aziridinium (B1262131) ions, such as 1-azoniabicyclo[3.1.0]hexane tosylate. ugent.behilarispublisher.comjove.com This stable bicyclic aziridinium salt, when treated with a variety of nucleophiles, undergoes regio- and stereoselective ring opening to yield either piperidines or pyrrolidines. ugent.beresearchgate.netfrontiersin.org
The outcome of the reaction is highly dependent on the nature of the nucleophile employed. ugent.behilarispublisher.com Studies have shown that different nucleophiles, including halides, azide, acetate, and cyanide, lead to different ring-opened products. ugent.beresearchgate.net Density Functional Theory (DFT) calculations have provided insight into this selectivity, suggesting that reactions under thermodynamic control tend to yield piperidines, while those under kinetic control can produce both piperidines and pyrrolidines, depending on the activation energies of the respective pathways. ugent.beugent.be This nucleophile-dependent selectivity allows for the controlled synthesis of a variety of substituted nitrogen-containing heterocycles from a common bicyclic precursor. hilarispublisher.comjove.comfrontiersin.org
Data Tables
Table 1: Nucleophile-Dependent Ring Opening of 1-Azoniabicyclo[3.1.0]hexane Tosylate
| Nucleophile | Major Product(s) | Reaction Control |
| Halides | Piperidines and/or Pyrrolidines | Kinetic/Thermodynamic |
| Azide | Piperidines and/or Pyrrolidines | Kinetic/Thermodynamic |
| Acetate | Piperidines and/or Pyrrolidines | Kinetic/Thermodynamic |
| Cyanide | Piperidines and/or Pyrrolidines | Kinetic/Thermodynamic |
This table is a generalized representation based on available literature. The specific ratio of piperidine (B6355638) to pyrrolidine (B122466) products is highly dependent on the specific halide and reaction conditions. ugent.beresearchgate.net
Radical-Mediated Ring Opening of the cyclopropyl (B3062369) radical
The high strain energy of the cyclopropane (B1198618) ring within the bicyclo[3.1.0]hexane system makes it prone to ring-opening reactions, particularly through radical intermediates. The formation of a cyclopropylmethyl radical, such as one derived from this compound, is often followed by rapid cleavage of a cyclopropane C-C bond. This process is highly exothermic and results in the formation of a more stable, open-chain radical.
The regioselectivity of the ring-opening process is a key consideration. The bicyclo[3.1.0]hex-2-yl radical, for instance, is an intermediate system that can undergo scission of either the external or internal cyclopropane bond. psu.edu The pathway is influenced by factors such as the relief of ring strain and the stability of the resulting radical. psu.edu In many cases, the addition of a radical to a double bond on a cyclopropane-containing molecule initiates the ring-opening cascade. For example, an acyl radical can add to a methylenecyclopropane (B1220202) (MCP) to form a benzyl (B1604629) radical intermediate, which then undergoes ring-opening to an alkyl radical that can cyclize further. beilstein-journals.org
The kinetics of cyclopropylmethyl radical ring-opening are remarkably fast, with the parent radical rearranging to the but-3-enyl radical at a rate of 1.2 x 10⁸ s⁻¹ at 37°C. psu.edu This rapid rearrangement has been utilized as a mechanistic probe in both chemical and enzymatic reactions. psu.edu The stability of the cyclopropyl radical itself is a subject of detailed study, with experiments combining in situ radical generation with advanced spectroscopy and calculations to understand its kinetic and thermodynamic properties. synchrotron-soleil.fr These studies have confirmed that the cyclopropyl radical is a stable species due to kinetic barriers to ring-opening. synchrotron-soleil.fr
Table 1: Pathways in Radical-Mediated Reactions of Cyclopropane Derivatives
| Initial Species | Radical Intermediate | Reaction Type | Product Type | Ref |
|---|---|---|---|---|
| Methylenecyclopropanes | Cyclopropyl-substituted carbon radical | Ring-opening/cyclization | Fused-ring systems | beilstein-journals.org |
| Cyclopropyl olefins | Cyclopropyl-substituted carbon radical | Ring-opening/cyclization | Functionalized cyclic compounds | beilstein-journals.org |
| Alkylidenecyclopropanes | Cyclopropyl-substituted carbon radical | Ring-opening/alkylation | 2-bromo-1,6-dienes | beilstein-journals.org |
Electrocyclic Ring Opening, for instance, of azetines
Electrocyclic reactions are a class of pericyclic reactions involving the concerted reorganization of π-electrons to form or break a sigma bond, leading to a cyclic or open-chain product, respectively. masterorganicchemistry.com The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which depend on the number of π-electrons involved and whether the reaction is induced by heat (thermal) or light (photochemical). imperial.ac.uk
For the bicyclo[3.1.0]hexane system, electrocyclic ring-opening typically involves the cyclopropane or a fused ring. A notable example is the thermally-induced electrocyclic ring-opening of 6,6-dihalobicyclo[3.1.0]hexanes. researchgate.net This reaction proceeds through the cleavage of the C1-C5 bond to form a π-allyl cation intermediate. researchgate.net The stereochemistry of this opening is disrotatory, where the terminal groups rotate in opposite directions. masterorganicchemistry.com In the presence of a nucleophile, this intermediate can be trapped to yield functionalized cyclohexene (B86901) derivatives. For instance, the reaction of meso-6,6-dibromobicyclo[3.1.0]hexane with a chiral primary amine leads to a mixture of diastereomeric 1-amino-2-bromo-2-cyclohexenes, which can be elaborated into complex molecules like crinine (B1220781) alkaloids. researchgate.net
While the prompt mentions the electrocyclic ring opening of azetines, the direct connection to this compound is not prominently featured in the primary literature. However, the principles of electrocyclic reactions are broadly applicable. The ring opening of a strained four-membered ring like a cyclobutene (B1205218) fused to another ring system is a well-studied process where the stereochemical outcome (conrotatory vs. disrotatory) is highly dependent on the ring size and strain. researchgate.net For a 6-π electron system, such as the ring closure of 1,3,5-hexatriene (B1211904) to 1,3-cyclohexadiene, the thermal reaction is disrotatory. masterorganicchemistry.comimperial.ac.uk The reverse reaction, the ring-opening of cyclohexadiene, follows the same stereochemical path. masterorganicchemistry.com
Derivatization and Functionalization of the Bicyclic System
The bicyclo[3.1.0]hexane skeleton is a key structural motif in various biologically active compounds, and methods for its derivatization are of significant synthetic interest. nih.govacs.orgnih.gov
A powerful strategy for creating highly functionalized bicyclo[3.1.0]hexane systems involves an intramolecular cyclopropanation reaction. One such method uses a triethylaluminum (B1256330) (Et₃Al)-mediated intramolecular opening of an epoxide, followed by cyclopropanation, to produce the bicyclic core with high endo selectivity. nih.govacs.org This approach has been successfully applied to the asymmetric synthesis of potent and selective metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonists. nih.govacs.org
Another general approach for functionalizing the bicyclo[3.1.0]hexane system at the tip of the cyclopropane ring involves a cross-metathesis step followed by a carbene-mediated intramolecular cyclopropanation. acs.org This allows for the diastereoselective introduction of diverse substituents.
The bicyclo[3.1.0]hexane scaffold is also central to the development of selective adenosine (B11128) receptor (AR) ligands. nih.govsemanticscholar.org Starting from a protected bicyclo[3.1.0]hexane alcohol building block, various purine (B94841) and deazapurine bases can be introduced via Mitsunobu reactions. nih.govsemanticscholar.org Further functionalization can be achieved at multiple positions. For example, the 5'-position of the bicyclic core can be modified by converting a primary alcohol to an azide, which then serves as a handle for introducing triazole rings via Huisgen cycloaddition or can be reduced to an amine for further derivatization. nih.gov
Table 2: Examples of Functionalization of the Bicyclo[3.1.0]hexane System
| Starting Material/Core | Reaction Type | Functional Group Introduced | Target Compound Class | Ref |
|---|---|---|---|---|
| Epoxy-ester | Intramolecular cyclopropanation | Hydroxyl, Ester, Fluoro | mGluR2/3 agonists | nih.govacs.org |
| Terminal olefin precursor | Cross metathesis, Intramolecular cyclopropanation | Various substituents at C6 | Carbocyclic nucleosides | acs.org |
| Bicyclo[3.1.0]hexanol | Mitsunobu reaction, Huisgen cycloaddition | Purine/Deazapurine bases, Triazoles | A₃ Adenosine Receptor ligands | nih.govsemanticscholar.org |
| Bicyclo[3.1.0]hexanol | Mitsunobu reaction, Nucleophilic substitution | 2-Chloroadenine, Methylthio group | A₃ Adenosine Receptor ligands | nih.govsemanticscholar.org |
| 6-chloro-1-deazapurine nucleoside | Nucleophilic substitution | Benzylamine, Methoxybenzylamine | A₃ Adenosine Receptor ligands | nih.govsemanticscholar.org |
Advanced Applications in Organic Synthesis and Chemical Biology
6-(Azidomethyl)bicyclo[3.1.0]hexane as a Versatile Synthetic Building Block and Intermediate
This compound stands out as a versatile synthetic building block and intermediate due to its distinct molecular architecture, which combines a strained bicyclo[3.1.0]hexane core with a reactive azide (B81097) functional group. This combination allows for a wide array of chemical transformations, establishing it as a pivotal intermediate in the creation of complex molecules. The inherent strain within the cyclopropane (B1198618) ring of the bicyclo[3.1.0]hexane structure makes it prone to ring-opening reactions, which in turn provides access to a variety of functionalized cyclopentane (B165970) and cyclohexane (B81311) derivatives.
The azide group offers significant versatility as a functional handle. It can be readily transformed into a primary amine through reduction. This amine can then be utilized in numerous subsequent reactions, including the formation of amide bonds and reductive aminations, as well as in the synthesis of various nitrogen-containing heterocyclic compounds. Moreover, the azide moiety is capable of participating in [3+2] cycloaddition reactions. These reactions are fundamental to "click chemistry" and enable the efficient and specific conjugation of the bicyclic scaffold to other molecules, including those of biological origin. The strategic use of the azide group as a masked primary amine allows for controlled and sequential bond formation in multi-step syntheses.
Construction of Complex Molecular Architectures
The unique structural attributes of this compound make it an ideal precursor for the assembly of intricate and biologically significant molecular frameworks.
The strained bicyclic system of this compound can be strategically manipulated to produce a range of azaheterocycles. Ring-opening reactions of the cyclopropane component, often facilitated by the involvement of the adjacent azidomethyl group or its derivatives, can lead to the formation of five-, six-, and seven-membered nitrogenous rings. For instance, intramolecular reactions that follow the reduction of the azide to an amine can be tailored to yield substituted pyrrolidines. Through careful selection of reaction conditions and the other functional groups present in the molecule, it is also feasible to create piperidine (B6355638) and azepane ring systems.
In the field of medicinal chemistry, the rigid bicyclo[3.1.0]hexane scaffold is of considerable interest for creating conformationally restricted analogues of biologically active molecules. The incorporation of this rigid core into a potential drug molecule can lock it into a specific three-dimensional shape. This conformational rigidity can result in improved binding affinity and selectivity for a biological target by minimizing the entropic penalty associated with binding.
The use of this compound to introduce the bicyclo[3.1.0]hexane unit facilitates systematic structure-activity relationship (SAR) studies. By comparing the biological effects of a flexible, open-chain molecule with its conformationally constrained bicyclic counterpart, researchers can deduce the bioactive conformation. This knowledge is vital for the rational design of more potent and selective therapeutic agents. The bicyclo[3.1.0]hexane core has been effectively utilized as a dipeptide isostere, mimicking the turn structure of peptides.
Future Directions and Emerging Research Avenues for 6 Azidomethyl Bicyclo 3.1.0 Hexane
Development of Novel Synthetic Methodologies
The synthesis of 6-(azidomethyl)bicyclo[3.1.0]hexane is not yet extensively documented in the literature, presenting a fertile ground for the development of innovative synthetic routes. Current approaches to the bicyclo[3.1.0]hexane core often involve intramolecular cyclization or annulation strategies. rsc.orgd-nb.info Future methodologies could focus on more convergent and stereoselective syntheses.
One promising avenue is the adaptation of existing methods for bicyclo[3.1.0]hexane synthesis, such as the (3+2) annulation of cyclopropenes with aminocyclopropanes, to incorporate the azidomethyl functionality. rsc.org Another approach could involve the intramolecular radical cyclopropanation of unactivated alkenes with aldehydes, which has been shown to efficiently construct the bicyclo[3.1.0]hexane skeleton. d-nb.info The key would be to utilize a starting material already bearing a precursor to the azidomethyl group or to introduce it post-cyclization.
A plausible synthetic sequence could start from a readily available cyclopentene (B43876) derivative. Introduction of a hydroxymethyl group at the allylic position, followed by conversion to a leaving group (e.g., tosylate or halide), would set the stage for the crucial cyclopropanation step. Subsequent nucleophilic substitution with sodium azide (B81097) would then yield the target molecule. The stereochemistry of the final product would be highly dependent on the stereoselectivity of the cyclopropanation and substitution steps.
Table 1: Potential Synthetic Strategies for this compound
| Strategy | Description | Key Intermediates | Potential Advantages |
| Post-cyclization Azidation | Construction of the bicyclo[3.1.0]hexane ring with a hydroxymethyl or halomethyl group at the 6-position, followed by conversion to the azide. | 6-(Hydroxymethyl)bicyclo[3.1.0]hexane, 6-(Tosyloxymethyl)bicyclo[3.1.0]hexane | Utilizes established methods for bicycloalkane synthesis. |
| Convergent Annulation | A [3+2] cycloaddition approach using a functionalized cyclopropane (B1198618) and a cyclopentene precursor. | Functionalized cyclopropenes and aminocyclopropanes. rsc.org | High convergence and potential for stereocontrol. |
| Radical Cyclization | Intramolecular radical cyclization of an alkene bearing a precursor to the azidomethyl group. | Alkenyl aldehydes or ketones with a latent azide functionality. d-nb.info | Access to complex structures from simple starting materials. |
Exploration of Undiscovered Reactivity Modes
The unique structural features of this compound, namely the strained bicyclic core and the energetic azide group, suggest a rich and largely unexplored reactivity profile.
The azide itself is a versatile functional group. Beyond its well-established use in cycloaddition reactions, it can undergo a variety of other transformations. wikipedia.org For instance, the intramolecular Schmidt reaction of azides with carbocations can lead to the formation of bridged bicyclic amines. The generation of a carbocation on the bicyclo[3.1.0]hexane ring in proximity to the azidomethyl group could potentially lead to novel rearranged nitrogen-containing polycyclic systems.
Furthermore, the strained cyclopropane ring within the bicyclo[3.1.0]hexane system is susceptible to ring-opening reactions. These can be promoted by transition metals, acids, or radical initiators. The interplay between the reactivity of the azide and the strained ring could lead to novel tandem reactions. For example, coordination of a metal to the azide could be followed by an intramolecular cyclization involving the opening of the cyclopropane ring, leading to complex heterocyclic scaffolds.
Table 2: Potential Reactivity of this compound
| Reaction Type | Potential Reagents | Expected Products | Potential Applications |
| [3+2] Cycloaddition (Click Chemistry) | Terminal alkynes, Copper(I) catalyst | 1,2,3-Triazole-linked bicyclo[3.1.0]hexane derivatives | Bioconjugation, Materials Science |
| Staudinger Ligation | Phosphines | Amine-linked bicyclo[3.1.0]hexane derivatives | Peptide and protein modification |
| Reduction to Amine | H₂, Pd/C; PPh₃/H₂O | 6-(Aminomethyl)bicyclo[3.1.0]hexane | Synthesis of bioactive molecules |
| Intramolecular Schmidt Reaction | Lewis or Brønsted acids | Novel polycyclic amines | Scaffold for drug discovery |
| Ring-Opening/Azide Participation | Transition metal catalysts | Complex heterocyclic systems | Combinatorial chemistry |
Integration into Advanced Materials Science
The ability of the azide group to participate in highly efficient and specific "click" reactions makes this compound a valuable building block for the synthesis of advanced materials. The rigid bicyclo[3.1.0]hexane core can impart unique structural and physical properties to polymers and networked materials.
For example, this molecule could be used as a cross-linking agent in the formation of robust polymer networks. The bifunctional nature of a di-alkyne and the di-functional potential of a bis-azide allows for the creation of a three-dimensional polymer matrix. The rigidity of the bicyclo[3.1.0]hexane linker would be expected to enhance the thermal stability and mechanical strength of the resulting material.
Furthermore, the incorporation of this azido-functionalized building block onto surfaces could be used to create novel stationary phases for chromatography or to immobilize catalysts. The "click" reaction provides a mild and efficient method for surface modification. The unique shape and conformational rigidity of the bicyclo[3.1.0]hexane unit could lead to materials with novel selective binding properties.
Interdisciplinary Applications in Chemical Biology
The bicyclo[3.1.0]hexane scaffold is a known carbocyclic nucleoside analogue, mimicking the furanose ring of natural nucleosides. nih.govnih.gov This makes this compound a particularly interesting candidate for applications in chemical biology.
The azidomethyl group can serve as a versatile handle for the attachment of various biological probes, such as fluorophores, affinity tags, or other reporter groups, via click chemistry. This would allow for the synthesis of a library of modified nucleoside analogues for studying DNA and RNA polymerases, as well as other enzymes involved in nucleic acid metabolism. For instance, a fluorescently labeled version could be used in fluorescence polarization assays to study protein-DNA interactions.
Moreover, the azide itself can be used as a label for techniques like surface-enhanced Raman scattering (SERS) based DNA sequencing. rsc.org The development of 3'-O-azidomethyl nucleotide reversible terminators has shown promise in this area. rsc.orgaatbio.com The incorporation of the this compound moiety into a nucleotide structure could offer a novel approach to developing new sequencing technologies. The biological activity of related 3-azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] as potential antitumor agents further highlights the potential of this scaffold in medicinal chemistry. mdpi.com The synthesis of bicyclo[3.1.0]hexane-based A3 receptor ligands also points to the value of this system in drug discovery. nih.govsemanticscholar.orgmdpi.com
Q & A
Q. What are the key synthetic strategies for introducing functional groups at the cyclopropane tip of bicyclo[3.1.0]hexanes?
A cross metathesis step followed by carbene-mediated intramolecular cyclopropanation is a validated approach. This method allows diastereoselective substitution at the cyclopropane tip, though electron-withdrawing groups may favor competing [3+2] cycloaddition . Optimization of reaction conditions (e.g., catalyst choice, temperature) is critical to suppress side reactions.
Q. How can the stereochemistry of 6-(azidomethyl)bicyclo[3.1.0]hexane derivatives be confirmed experimentally?
Single-crystal X-ray diffraction is the gold standard for unambiguous stereochemical assignment. For example, studies on N′-isopropylidene derivatives revealed a boat conformation in the bicyclo[3.1.0]hexane skeleton . NMR analysis (NOESY, H-H coupling constants) can complement crystallographic data for dynamic systems.
Q. What thermodynamic data are available for bicyclo[3.1.0]hexane derivatives?
NIST reports gas-phase enthalpy of formation () for bicyclo[3.1.0]hexane as (liquid phase). Computational methods (e.g., DFT) can estimate for substituted derivatives, but experimental validation via calorimetry is advised .
Advanced Research Questions
Q. How can enantioselective synthesis of bicyclo[3.1.0]hexane carbocyclic nucleosides be achieved?
Lipase-catalyzed asymmetric acetylation resolves racemic precursors. For example, Pseudomonas cepacia lipase selectively acetylates (+/-)-7 to yield enantiopure (+)-diacetate (north conformation) and (-)-monoacetate (south conformation). This method avoids enzymatic hydrolysis limitations and enables scalable production of antiviral nucleosides .
Q. What computational approaches predict the conformational impact of azidomethyl substitution on bicyclo[3.1.0]hexane?
Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT) model ring strain and substituent effects. For instance, the azidomethyl group increases steric hindrance at the cyclopropane tip, influencing pseudorotational equilibrium in nucleoside analogs . Pair simulations with NMR relaxation studies to validate dynamic behavior.
Q. How does the bicyclo[3.1.0]hexane scaffold enhance the antiviral activity of nucleoside analogs?
The scaffold locks the sugar moiety into north or south conformations, mimicking the transition state of viral polymerase substrates. In carbocyclic guanosine derivatives, this rigidity improves binding affinity by reducing entropic penalties. Activity correlates with the pseudosugar's ability to mimic ribose puckering in host-viral interactions .
Q. What side reactions occur during functionalization of bicyclo[3.1.0]hexanes with electron-withdrawing groups?
Competing [3+2] cycloaddition dominates over cyclopropanation when electron-withdrawing substituents (e.g., nitro, cyano) are present. Mitigate this by using bulky catalysts (e.g., Grubbs-Hoveyda type) or low-temperature conditions to favor carbene insertion .
Methodological Considerations
Q. How to analyze diastereomeric ratios in bicyclo[3.1.0]hexane derivatives?
High-resolution NMR distinguishes diastereomers via chemical shift splitting of bridgehead carbons. Gas chromatography (GC) with chiral columns or HPLC using cyclodextrin-based stationary phases can quantify enantiomeric excess .
Q. What strategies prevent decomposition during storage of azidomethyl derivatives?
Azides are light- and heat-sensitive. Store derivatives in amber vials under inert gas (N or Ar) at -20°C. Stabilize with radical scavengers (e.g., BHT) if prolonged storage is required .
Contradictions and Gaps
- emphasizes cross metathesis for functionalization, while uses carbene cyclopropanation. These methods are complementary but require tailored optimization for substituent compatibility.
- Thermodynamic data for substituted derivatives (e.g., azidomethyl) remain scarce; computational predictions need experimental validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
